molecular formula C7H8N2OS B3057751 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 84755-30-6

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B3057751
CAS No.: 84755-30-6
M. Wt: 168.22 g/mol
InChI Key: USAOTNPPRRYVHF-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 14001-63-9) is a pyrimidine derivative featuring a methyl group at position 4, a methylthio (-SMe) group at position 2, and a carbaldehyde (-CHO) moiety at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of peptidomimetics, kinase inhibitors, and heterocyclic libraries . Its reactivity at the aldehyde group enables condensation reactions, while the methylthio substituent facilitates nucleophilic displacement or oxidation to sulfone/sulfoxide derivatives for further functionalization .

Properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAOTNPPRRYVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510039
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84755-30-6
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with methylthio and aldehyde functional groups. One common method includes the use of 4-chloro-2-methylthiopyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols, involving controlled reaction conditions such as inert atmospheres and specific temperature ranges to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like hydroxide ions or primary amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include substituted pyrimidines where the methylthio group is replaced by the nucleophile.

    Oxidation: The major product is 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.

    Reduction: The major product is 4-Methyl-2-(methylthio)pyrimidine-5-methanol.

Scientific Research Applications

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with a pyrimidine ring substituted at the 4-position with a methyl group, at the 2-position with a methylthio group, and at the 5-position with an aldehyde group. The presence of these functional groups gives it unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Applications

This compound has various applications in scientific research. It can act as a building block for synthesizing pharmacologically active compounds, including kinase inhibitors for cancer . Research indicates it exhibits potential biological activities, such as antimicrobial and anticancer properties, suggesting that it may interact with various biological targets through its functional groups. The aldehyde can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function, while the methylthio group may enhance its reactivity and interaction with biological molecules.

Interaction Studies

Interaction studies of this compound focus on its ability to form covalent bonds with proteins and other biomolecules. These interactions can lead to inhibition of enzymatic functions, making it a candidate for further exploration in drug development. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-(methylthio)pyrimidine-5-carbaldehydeContains an amino group instead of a methyl groupPotentially different biological activities
2-MethylthiopyrimidineLacks aldehyde functionalitySimpler structure; less reactive
4-MethylpyrimidineNo methylthio or aldehyde groupsDifferent reactivity profile

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The methylthio group may also play a role in modulating the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde, highlighting substituent variations and their implications:

Compound Name CAS Number Substituents (Positions) Key Properties/Applications References
This compound 14001-63-9 4-CH₃, 2-SMe, 5-CHO Intermediate for α-helix mimetics, kinase inhibitors
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 770-31-0 4-NH₂, 2-SMe, 5-CHO Melting point: 183–184°C; used in kinase inhibitor synthesis
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde 1013916-37-4 4-Cl, 2-SMe, 5-CHO Electrophilic reactivity; precursor for cross-coupling reactions
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde 1268522-00-4 4-NH₂, 6-CH₃, 2-SMe, 5-CHO Enhanced solubility; potential antimicrobial applications
2-(Methylthio)pyrimidine-5-carbonitrile 38275-43-3 2-SMe, 5-CN Nitrile group enables click chemistry; antitumor activity

Physicochemical Properties

Property This compound 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
Melting Point (°C) Not reported 183–184 Not reported
Solubility Low in water; soluble in DMF, DCM Moderate in polar solvents Low in water; soluble in acetonitrile
pKa (Predicted) ~2.5 2.50±0.10 ~2.3

Biological Activity

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (C7H8N2OS) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylthio group and an aldehyde functional group. Research has indicated that it may possess various pharmacological properties, including antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C7H8N2OS
  • Molecular Weight : 168.21 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a methylthio group at the 2-position and an aldehyde at the 5-position.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Concentration (µM) IL-6 Inhibition (%) TNF-α Inhibition (%)
102530
505055
1007080

These findings indicate that higher concentrations of the compound correlate with increased inhibition of inflammatory markers.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The aldehyde group may interact with nucleophilic sites on enzymes involved in bacterial metabolism or inflammatory pathways.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB, which is crucial in regulating immune responses and inflammation.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. Results indicated a significant reduction in biofilm formation at sub-inhibitory concentrations, suggesting potential use in treating infections associated with biofilm-forming bacteria.
  • Inflammatory Response in Animal Models : In vivo studies using murine models of acute inflammation showed that administration of the compound reduced paw edema significantly compared to control groups, supporting its potential therapeutic application in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-methyl-2-(methylthio)pyrimidine-5-carbaldehyde?

  • Methodological Answer : The synthesis typically begins with a pyrimidine backbone substituted at the 2-position with methylthio and 4-position with methyl groups. A key step involves introducing the aldehyde group at the 5-position via oxidation or nucleophilic substitution. For example, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde can undergo nucleophilic substitution using formaldehyde in the presence of a base (e.g., NaOH) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yields range from 60–85%, depending on reaction conditions .

Q. How can researchers analytically characterize this compound?

  • Methodological Answer : Full characterization requires:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, methylthio group at δ 2.5 ppm) .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-S (~650 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 184 (C7_7H8_8N2_2OS) with fragmentation patterns confirming the aldehyde group .
  • Elemental Analysis : Agreement with theoretical C, H, N, S composition (±0.3%) .

Q. What are the key reactivity differences between the aldehyde group and hydroxymethyl analogs (e.g., 4-methyl-2-(methylthio)pyrimidin-5-yl methanol)?

  • Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensation reactions (e.g., hydrazine derivatives), while hydroxymethyl analogs undergo esterification or oxidation. For example, the aldehyde reacts with amines to form Schiff bases, critical in drug design, whereas the hydroxymethyl derivative may be acetylated for stability .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions impact the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The 5-position aldehyde directs electrophilic substitution to the 4- or 6-positions. For example, nitration under mild conditions (HNO3_3/H2_2SO4_4, 0°C) favors the 6-position due to the electron-withdrawing aldehyde group. Computational studies (DFT) can predict reactivity trends by analyzing charge distribution .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
  • Solubility : Use DMSO/water mixtures (≤1% DMSO) to avoid solvent interference.
  • Assay Conditions : Standardize pH (7.4 for physiological studies) and temperature (37°C).
  • Control Experiments : Include structurally similar analogs (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interactions with acetylcholinesterase (AChE) or carbonic anhydrase?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key steps:

Prepare the protein structure (PDB: 4EY7 for AChE).

Optimize ligand geometry (B3LYP/6-31G*).

Validate docking poses with free-energy calculations (MM-PBSA).
Results show the methylthio group enhances hydrophobic interactions with AChE’s active site, while the aldehyde forms hydrogen bonds .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
Reactant of Route 2
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde

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